s55746

作用机制

S-55746 通过选择性地结合到 BCL-2 蛋白的疏水性凹槽中发挥作用,从而抑制其抗凋亡功能。这种结合破坏了 BCL-2 和促凋亡蛋白之间的相互作用,导致内在凋亡途径的激活。 该化合物对 BCL-2 的选择性高于对 BCL-2 家族其他成员的选择性,如 BCL-XL 和 MCL-1,这有助于提高其疗效并降低毒性 .

准备方法

合成路线和反应条件: S-55746 的合成涉及多个步骤,从关键中间体的制备开始反应条件通常涉及使用有机溶剂、催化剂和受控温度,以确保高产率和纯度 .

工业生产方法: S-55746 的工业生产遵循类似的合成路线,但规模更大。该工艺针对效率、成本效益和可扩展性进行了优化。 这包括使用自动化反应器、连续流系统和严格的质量控制措施,以确保一致性和符合监管标准 .

化学反应分析

反应类型: S-55746 主要经历取代反应,特别是亲核取代,因为存在反应性官能团。 它也可以在特定条件下参与氧化和还原反应 .

常用试剂和条件: 参与 S-55746 反应的常用试剂包括有机溶剂,如二甲基亚砜,催化剂,如碳载钯,以及氧化剂,如过氧化氢。 反应通常在受控温度和惰性气氛下进行,以防止不必要的副反应 .

主要生成产物: 从涉及 S-55746 的反应中形成的主要产物取决于所使用的特定反应条件和试剂。 例如,氧化反应可能会产生羟基化衍生物,而取代反应可能会产生各种取代类似物 .

科学研究应用

S-55746 在科学研究中具有广泛的应用,特别是在化学、生物学、医学和工业领域。在化学领域,它被用作研究 BCL-2 抑制及其对细胞凋亡影响的工具化合物。 在生物学领域,它作为一种宝贵的探针来研究 BCL-2 在细胞存活和死亡途径中的作用 .

在医学领域,S-55746 在治疗血液系统恶性肿瘤的临床前和临床研究中显示出令人鼓舞的结果。它已证明能够诱导癌细胞凋亡,从而抑制肿瘤生长。 此外,人们正在探索它在联合疗法中的潜在用途,以提高现有治疗方法的疗效 .

相似化合物的比较

类似化合物: 几种化合物与 S-55746 在结构和功能上相似,包括 ABT-199(维奈托克),ABT-737 和纳武单抗。 这些化合物也靶向 BCL-2 蛋白,并已对其在癌症治疗中的潜在治疗应用进行了研究 .

S-55746 的独特性: S-55746 与其他类似化合物不同之处在于其对 BCL-2 的高选择性和其口服生物利用度。这种选择性降低了脱靶效应的风险,并增强了其治疗潜力。 此外,S-55746 在临床前模型中已表现出强大的抗肿瘤活性,使其成为进一步开发的有希望的候选者 .

生物活性

S55746 is a novel orally active inhibitor specifically targeting the B-cell lymphoma 2 (BCL-2) protein, which plays a critical role in promoting tumor cell survival. This compound has garnered significant attention for its selective potency against various hematological malignancies. This article provides a comprehensive review of the biological activity of this compound, including its mechanism of action, efficacy in preclinical and clinical studies, and its potential as a therapeutic agent.

This compound operates primarily through the inhibition of BCL-2, leading to the activation of pro-apoptotic pathways. The compound induces apoptosis in cancer cells by promoting the activation of BAX and BAK proteins, which are essential for mitochondrial outer membrane permeabilization (MOMP) and subsequent cell death.

Key Findings:

- Selectivity : this compound demonstrates high selectivity for BCL-2 over other anti-apoptotic proteins such as MCL-1 and BCL-XL, with no significant cytotoxicity observed in BCL-XL-dependent cells, such as platelets .

- Apoptotic Indicators : Treatment with this compound results in hallmark apoptotic events, including phosphatidylserine externalization, caspase-3 activation, and PARP cleavage .

In Vitro Studies

This compound has shown promising results in various hematological cancer cell lines:

| Cell Line Type | IC50 (nM) | Remarks |

|---|---|---|

| RS4;11 (ALL) | 71.6 | High sensitivity to this compound |

| H146 (BCL-XL-dependent) | 1700 | Low sensitivity to this compound |

| DLBCL | <1000 | Six out of eleven lines sensitive |

| Mantle Cell Lymphoma | <1000 | Two out of five lines sensitive |

| Burkitt Lymphoma | >10000 | Resistant to this compound |

The compound's efficacy was evaluated using various assays, revealing that it effectively induces apoptosis in BCL-2-dependent cells while sparing those dependent on BCL-XL .

Ex Vivo Studies

In primary patient samples from chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), this compound induced apoptosis at low nanomolar concentrations. For instance:

- Chronic Lymphocytic Leukemia : IC50 values were observed in the low nanomolar range.

- Mantle Cell Lymphoma : Similar sensitivity was noted, reinforcing its potential utility in treating these malignancies .

In Vivo Studies

In vivo efficacy was assessed using mouse models bearing RS4;11 xenografts. Key findings include:

- Caspase-3 Activation : Following oral administration of this compound at doses of 25 and 100 mg/kg, caspase-3 activity was significantly elevated compared to vehicle controls, indicating robust apoptotic activity .

- Tumor Regression : this compound treatment resulted in notable tumor regression without causing weight loss or behavioral changes in mice, highlighting its tolerability .

Clinical Trials

A Phase I dose-escalation study evaluated the safety and tolerability of this compound in patients with refractory or relapsed CLL and non-Hodgkin lymphoma. The study explored various doses ranging from 100 mg to 1300 mg, assessing dose-limiting toxicities (DLTs) and establishing the maximum tolerated dose (MTD) . Preliminary results indicated manageable side effects with promising anti-tumor activity.

Case Studies

Case studies involving patients treated with this compound have shown varied responses based on genetic backgrounds and prior treatment histories. For example:

属性

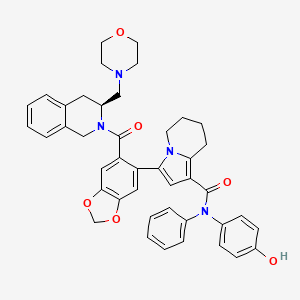

IUPAC Name |

N-(4-hydroxyphenyl)-3-[6-[(3S)-3-(morpholin-4-ylmethyl)-3,4-dihydro-1H-isoquinoline-2-carbonyl]-1,3-benzodioxol-5-yl]-N-phenyl-5,6,7,8-tetrahydroindolizine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H42N4O6/c48-34-15-13-32(14-16-34)47(31-10-2-1-3-11-31)43(50)37-23-39(45-17-7-6-12-38(37)45)35-24-40-41(53-28-52-40)25-36(35)42(49)46-26-30-9-5-4-8-29(30)22-33(46)27-44-18-20-51-21-19-44/h1-5,8-11,13-16,23-25,33,48H,6-7,12,17-22,26-28H2/t33-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYXJULKGMXJVGI-XIFFEERXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2C(=C(C=C2C3=CC4=C(C=C3C(=O)N5CC6=CC=CC=C6CC5CN7CCOCC7)OCO4)C(=O)N(C8=CC=CC=C8)C9=CC=C(C=C9)O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN2C(=C(C=C2C3=CC4=C(C=C3C(=O)N5CC6=CC=CC=C6C[C@H]5CN7CCOCC7)OCO4)C(=O)N(C8=CC=CC=C8)C9=CC=C(C=C9)O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H42N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

710.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1448584-12-0 | |

| Record name | S-55746 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1448584120 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S-55746 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W93257I68I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。